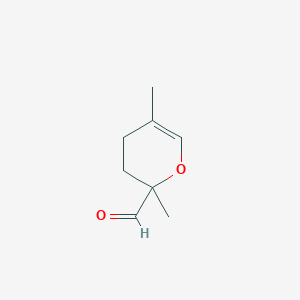

Methacrolein dimer

Description

Contextualization of Methacrolein (B123484) Chemistry in Atmospheric and Organic Synthesis

Methacrolein (2-methylprop-2-enal) is a vital α,β-unsaturated aldehyde with significant relevance in both industrial and environmental chemistry. wikipedia.org

In the realm of organic synthesis , methacrolein serves as a crucial intermediate in the production of a wide array of organic compounds. google.com It is a key building block for manufacturing polymers and synthetic resins. wikipedia.org Furthermore, it is a precursor in the synthesis of various valuable chemicals, including fragrances like citral (B94496) and citronellal, and is used in the production of pharmaceutical intermediates. One of its primary industrial applications is as an upstream raw material for methyl methacrylate (B99206) (MMA), a monomer essential for producing acrylic plastics. researchgate.netmdpi.com The synthesis of methacrolein itself can be achieved through several routes, such as the catalytic oxidation of isobutylene (B52900) or the Mannich condensation reaction between propionaldehyde (B47417) and formaldehyde. google.comgoogle.com

In atmospheric chemistry , methacrolein plays a critical role. It is one of the two major products, alongside methyl vinyl ketone (MVK), formed from the atmospheric reaction of biogenically emitted isoprene (B109036) with hydroxyl (OH) radicals. wikipedia.org As a component of the atmospheric oxidation of biogenic compounds, methacrolein contributes to complex chemical cycles that can lead to the formation of tropospheric ozone and secondary organic aerosols (SOAs). wikipedia.orgresearchgate.netbohrium.com The atmospheric fate of methacrolein is dictated by its reactions with radicals like OH and HO₂, processes that have been the subject of detailed kinetic studies. acs.orgrsc.org

Table 1: Physicochemical Properties of Methacrolein This interactive table summarizes key properties of the methacrolein monomer.

| Property | Value | Reference |

| IUPAC Name | 2-Methylprop-2-enal | wikipedia.org |

| Chemical Formula | C₄H₆O | wikipedia.org |

| Molar Mass | 70.09 g/mol | wikipedia.org |

| Appearance | Clear, colorless liquid | wikipedia.org |

| Density | 0.847 g/cm³ | wikipedia.org |

| Melting Point | -81 °C (192 K) | wikipedia.org |

| Boiling Point | 69 °C (342 K) | wikipedia.org |

| Water Solubility | 6 g/100 mL (at 20 °C) | echemi.com |

| Vapor Pressure | 121 mm Hg (at 20 °C) | echemi.com |

Significance of Dimerization Processes in Chemical Transformations

Dimerization reactions, where two identical molecules (monomers) combine to form a single structure (a dimer), are a fundamental class of chemical transformations. These processes are pivotal in synthesizing more complex molecules and are central to many polymerization reactions.

For α,β-unsaturated aldehydes like methacrolein, the primary pathway for dimerization is often a hetero-Diels-Alder reaction. In this type of cycloaddition, one monomer acts as the diene and the other as the dienophile. The dimerization of the related compound, acrolein, is a classic example where the reaction exhibits high regiospecificity. nih.gov Intriguingly, theoretical studies on acrolein dimerization have shown that the experimentally observed product is not the one favored by electronic interactions (i.e., the one predicted by frontier molecular orbital theory). nih.gov Instead, research indicates that non-covalent interactions at the transition state are the key factor controlling the regiospecificity, a finding that aligns with the principles of the recently proposed Molecular Electron Density Theory. nih.gov

These dimerization reactions are not only of academic interest but also have practical implications. In industrial settings, methacrolein dimer can be formed as a byproduct during the production and storage of methacrolein. google.com It is often listed as one of the impurities, along with compounds like 2-methyl-2-pentenal, that must be managed in manufacturing processes. google.com However, dimers can also be valuable synthetic intermediates themselves. For instance, this compound can be used as a starting material for creating polymers with unique functional groups, such as those containing β-lactone or dihydropyran rings. iupac.org

Research Objectives and Scope for this compound Investigations

Research specifically targeting the this compound aims to elucidate its structure, formation mechanisms, and unique chemical behavior.

Structural Identification and Formation: The primary product of methacrolein dimerization is identified as 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde. thegoodscentscompany.comgoogleapis.com Investigations focus on understanding the kinetics and thermodynamics of the Diels-Alder reaction that leads to its formation, often employing computational methods like Density Functional Theory (DFT) to model the reaction pathways and transition states. nih.gov

Gas-Phase Chemistry and Photophysics: A significant body of research has explored the behavior of the this compound in the gas phase, particularly under photoionization conditions. researchgate.netillinois.edu Using techniques such as time-of-flight (TOF) mass spectrometry with supersonic jet cooling, scientists have studied the properties of the this compound cation. acs.org These experiments led to the discovery of a remarkable and exceptional chemical event: a barrierless intermolecular proton transfer (IMPT) that occurs along a weak C–H···O hydrogen bond within the dimer cation upon photoionization. illinois.eduacs.org Laser power dependence studies suggest this is a 4-photon absorption process at a wavelength of 532 nm. acs.org

Environmental Presence: The scope of this compound research has expanded to environmental science. Notably, one study identified and quantified this compound in indoor air samples, with concentrations ranging from 0.2 to 6.5 μg/m³. diva-portal.org This was a novel finding, suggesting that the compound may be a previously unrecognized component of indoor air chemistry, opening new questions about its sources and fate in these environments. diva-portal.org

Synthetic Applications: The reactivity of the dimer is also explored for its potential in further chemical synthesis. For example, the aldehyde group and the dihydropyran ring of the dimer offer distinct functionalities that can be exploited to build more complex molecular architectures. iupac.orgcaltech.edu

Table 2: Research Focus on this compound This table outlines the key areas of scientific investigation into this compound.

| Research Area | Key Objectives and Findings | References |

| Reaction Mechanism | Understanding the hetero-Diels-Alder dimerization pathway; investigating the role of non-covalent interactions in controlling regiospecificity. | nih.gov |

| Gas-Phase Ion Chemistry | Studying the dimer cation via mass spectrometry; discovery of barrierless intermolecular proton transfer (IMPT) upon photoionization. | researchgate.netillinois.eduacs.org |

| Environmental Analysis | First-time identification and quantification of this compound in indoor air environments. | diva-portal.org |

| Synthetic Utility | Use of the dimer as a precursor in polymerization reactions to form functionalized polymers. | iupac.org |

Structure

2D Structure

Properties

CAS No. |

1920-21-4 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

2,5-dimethyl-3,4-dihydropyran-2-carbaldehyde |

InChI |

InChI=1S/C8H12O2/c1-7-3-4-8(2,6-9)10-5-7/h5-6H,3-4H2,1-2H3 |

InChI Key |

DYVJZCIYRQUXBA-UHFFFAOYSA-N |

SMILES |

CC1=COC(CC1)(C)C=O |

Canonical SMILES |

CC1=COC(CC1)(C)C=O |

Other CAS No. |

1920-21-4 |

Origin of Product |

United States |

Synthetic and Formation Pathways of Methacrolein Dimer and Its Derivatives

Dimerization Mechanisms of Methacrolein (B123484) Monomer

The dimerization of methacrolein can occur through both thermal processes and catalyzed cycloaddition reactions.

Thermal Dimerization Processes of Methacrolein

Thermal dimerization of α-alkylacroleins, including methacrolein, can occur, leading to the formation of dihydropyran ring structures. This process can happen as a side reaction during the synthesis of α-alkylacroleins. researchgate.net

Cycloaddition Reactions (e.g., [3+2] Cycloaddition)

Methacrolein dimerization commonly proceeds via a Diels-Alder cycloaddition reaction, which is a [4+2] cycloaddition. In this reaction, one molecule of methacrolein acts as the diene and the other as the dienophile, resulting in the formation of a dihydropyran ring with an aldehyde group. researchgate.net While [4+2] cycloaddition is well-documented for α,β-unsaturated aldehydes like methacrolein, the search results also briefly mention [3+2] cycloadditions in the context of nitrones and α,β-unsaturated aldehydes catalyzed by chiral Lewis acids, although the specific dimerization of methacrolein via a [3+2] mechanism is not explicitly detailed as a primary pathway in the provided snippets. thegoodscentscompany.com Research indicates that the regiospecific dimerization of methacrolein can involve a merging of [4+2] and [2+4] cycloaddition paths, suggesting a concerted crypto-diradical cycloaddition in some cases. acs.orgnih.gov

Intermolecular Interactions Leading to Methacrolein Dimer Formation

Intermolecular interactions play a role in the initial association of methacrolein monomers before the covalent bonds of the dimer are formed.

Hydrogen Bonding in this compound Complexes

Studies have investigated weak C-H···O hydrogen bonding in methacrolein dimers in the gas phase. figshare.comresearchgate.netacs.orgnih.govacs.orgfigshare.comresearchgate.net This type of hydrogen bonding can facilitate the formation of dimeric complexes, bringing the monomers into proximity for the dimerization reaction to occur.

Proton Transfer Phenomena in this compound Cations

Intermolecular proton transfer (IMPT) has been observed in C-H···O hydrogen-bonded this compound cations upon nonresonant multiphoton ionization. figshare.comresearchgate.netacs.orgnih.govacs.orgfigshare.comresearchgate.netillinois.edu Electronic structure calculations suggest that in the cation, the aldehydic hydrogen can be completely transferred to the carbonyl oxygen of the neighboring monomer unit. figshare.comacs.orgnih.govacs.org This proton transfer in the dimer cation is a barrierless process and is considered a key reaction for the formation of the protonated molecular ion [(MC)H+]. figshare.comacs.orgnih.govacs.orgresearchgate.net

Derivatization and Further Transformations of this compound and Related Compounds

This compound and its related compounds, such as 2-methylglyceric acid and methacrylic acid epoxide, undergo various transformations.

2-Methylglyceric acid (2-MG), a key derivative, can undergo esterification to produce low-volatility oligoesters pnas.org. These oligoesters, including dimers and trimers of 2-MG, have been characterized in SOA researchgate.net. Derivatization techniques, such as trimethylsilylation, coupled with gas chromatography/mass spectrometry (GC/MS), are used to characterize the polar oxygenated compounds, including 2-MG oligomers researchgate.net.

Methacryloyl chloride dimer, a related compound, can be transformed into various derivatives of 2,5-dimethyl-2-hydroxyadipic acid lookchem.com. Its reactivity allows for the selective transformation of functional groups, enabling the preparation of derivatives with different substituents lookchem.com.

The reaction of this compound (3,4-dihydro-2,5-dimethyl-2H-pyran-2-carboxaldehyde) with molecular oxygen has also been studied acs.org.

In the gas phase, methacrolein can react with the OH radical, leading to the formation of peroxy radicals that can isomerize researchgate.netacs.orgnih.gov. This isomerization can lead to the formation of products such as hydroxyacetone (B41140) researchgate.netacs.orgnih.gov.

Multiphase chemistry of MAE and HMML leads to 2-methylglyceric acid, 2-methylglyceric acid organosulfate, and their respective oligomeric forms researchgate.net. Organosulfate formation from isoprene-derived epoxides through acid-catalyzed multiphase chemistry is a significant pathway in SOA formation pnas.orgresearcher.life.

The dimerization of methacrolein itself can occur via reactions like the head-to-tail dimerization catalyzed by organic bases in the presence of methanol, yielding 2,4-dimethyl-2-methoxymethylpentane-1,5-dial researchgate.net.

Advanced Spectroscopic Characterization and Analytical Methodologies for Methacrolein Dimer

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the identification and analysis of methacrolein (B123484) dimer, offering high sensitivity and specificity. Different ionization and analysis techniques are applied depending on the research objective, from simple detection to detailed cationic analysis.

Time-of-Flight Mass Spectrometry (TOF-MS) for Methacrolein Dimer Detection

Time-of-Flight Mass Spectrometry (TOF-MS) is a powerful tool for the detection of this compound, primarily due to its high mass accuracy and resolution. This capability allows for the confident identification of the compound even in complex environmental samples.

Researchers have successfully utilized thermal desorption comprehensive two-dimensional gas chromatography combined with high-resolution TOF-MS (TD-GC×GC-HR-TOF-MS) to identify and semi-quantify this compound in indoor air samples. diva-portal.org In one study, this compound was detected in 38% of the analyzed samples, with concentrations found to be in the range of 0.2 to 6.5 μg/m³. diva-portal.org The high resolving power of TOF-MS is critical in such analyses, as it can distinguish target analytes from co-eluting compounds that may have the same nominal mass. diva-portal.org

The utility of TOF-MS is further demonstrated in the analysis of the related acrolein dimer. In wine analysis, conventional gas chromatography-mass spectrometry (GC-MS) with a quadrupole mass spectrometer failed to provide adequate chromatographic resolution to separate the acrolein dimer from interfering compounds. researchgate.net However, the accurate mass measurements afforded by headspace GC-TOFMS enabled both qualitative and quantitative analysis of the dimer, identifying it by its mono-isotopic mass at an m/z of 112.05. researchgate.net This highlights the advantage of TOF-MS in overcoming the limitations of lower-resolution mass analyzers.

Table 1: Findings from TOF-MS Detection of this compound and Related Compounds

| Compound | Analytical Method | Sample Matrix | Key Finding |

|---|---|---|---|

| This compound | TD-GC×GC-HR-TOF-MS | Indoor Air | Detected in 38% of samples; concentrations ranged from 0.2 to 6.5 μg/m³. diva-portal.org |

| Acrolein dimer | Headspace GC-TOFMS | White Wine | Successfully identified and quantified using accurate mass at m/z 112.05, which was not possible with lower-resolution MS. researchgate.net |

Photoionization Mass Spectrometry (PIMS) for this compound Cation Analysis

Photoionization Mass Spectrometry (PIMS) is a soft ionization technique that is particularly useful for the analysis of molecular cations, providing insights into their formation and stability. Studies using PIMS have successfully investigated the this compound cation.

In one key experiment, non-resonant multi-photon ionization coupled with TOF-MS was used to study the methacrolein (MC) dimer under supersonic cooling conditions. researchgate.net The resulting mass spectra clearly showed peaks corresponding to both the intact dimer cation, [(MC)₂]⁺, and the protonated molecular ion, [(MC)H]⁺. researchgate.net The observation of the intact dimer cation demonstrates that PIMS can probe the dimer structure without extensive fragmentation.

Furthermore, multiplexed photoionization mass spectrometry (MPIMS) has been employed to investigate the reaction products of isoprene-derived Criegee intermediates like methacrolein oxide. mdpi.com While these studies focus on the reactivity and subsequent products of the monomeric precursor, the techniques are directly applicable to the analysis of dimer cations. mdpi.comosti.gov PIMS experiments allow for the determination of photoionization spectra, which plot ion signals as a function of photon energy, providing crucial data for identifying isomers and understanding the energetics of ionization. mdpi.com

Table 2: Ions Observed in Photoionization Studies of this compound

| Precursor/Compound | Ionization Method | Observed Ion | Significance |

|---|---|---|---|

| This compound | Non-resonant Multi-photon Ionization | [(MC)₂]⁺ | Direct observation of the intact dimer cation. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of this compound and its Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules, including the this compound and its derivatives. scribd.comethernet.edu.et The dimer, formed via a Diels-Alder reaction of two methacrolein molecules, typically exists as a substituted 3,4-dihydro-2H-pyran. NMR allows for the precise determination of atom connectivity, stereochemistry, and conformation. ethernet.edu.et

A complete structural assignment would involve a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments:

¹H NMR: This experiment would identify all unique proton environments in the molecule. The chemical shifts (δ) would indicate the electronic environment of the protons (e.g., olefinic, aliphatic, aldehydic), while the spin-spin coupling constants (J) would reveal the connectivity and dihedral angles between neighboring protons, helping to establish the relative stereochemistry of the substituents on the pyran ring. thieme-connect.de

¹³C NMR: This provides the number of unique carbon atoms and their hybridization state (sp³, sp², sp). The chemical shifts of the carbons in the double bond, the aldehyde group, and the saturated ring would be distinct. researchgate.net

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular structure.

COSY (Correlation Spectroscopy) establishes proton-proton (¹H-¹H) coupling networks, confirming which protons are adjacent in the structure.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (2-3 bond) correlations between protons and carbons. This is essential for connecting the structural fragments, for instance, by showing a correlation from the aldehydic proton to the carbon atom at the 2-position of the pyran ring, confirming the structure.

By integrating the data from these experiments, a complete and unambiguous 3D structure of a specific this compound isomer can be constructed.

Table 3: Hypothetical NMR Data for a Plausible this compound Isomer (e.g., 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxaldehyde)

| Technique | Expected Chemical Shift (δ) / Correlation | Inferred Structural Feature |

|---|---|---|

| ¹H NMR | ~9.5 ppm (singlet) | Aldehyde proton (-CHO) |

| ¹H NMR | ~5.8-6.5 ppm (broad singlet) | Olefinic proton on the dihydropyran ring |

| ¹³C NMR | ~190-200 ppm | Aldehyde carbonyl carbon |

| ¹³C NMR | ~120-140 ppm | Olefinic carbons (C=C) |

| COSY | Correlation between protons on C3 and C4 | Connectivity within the saturated part of the ring |

Chromatographic Separations for this compound Quantification

Chromatography is indispensable for separating the this compound from other compounds in a mixture prior to its quantification. Both gas and liquid chromatography are utilized, with the choice depending on the volatility of the target analytes and the sample matrix.

Gas Chromatography (GC) Applications for Dimer-Related Species

Gas chromatography is well-suited for the analysis of volatile and semi-volatile compounds like the this compound. When coupled with mass spectrometry (GC-MS), it provides a robust method for quantification.

A thermal desorption-GC-MS method has been developed for the quantitative determination of acrolein, a related compound, which is also applicable to its dimer. rsc.org This involves sampling onto sorbent tubes, followed by thermal release of the analytes into the GC system. For this compound specifically, a method using automated thermal desorption with comprehensive two-dimensional gas chromatography (GC×GC) coupled to high-resolution time-of-flight mass spectrometry has proven effective for analyzing indoor air. diva-portal.org The use of GC×GC provides enhanced peak capacity and separation power, which is crucial for resolving target compounds in complex matrices. diva-portal.org

In laboratory studies simulating atmospheric conditions, GC-MS has been used to analyze filter extracts from methacrolein photooxidation experiments. acs.org These analyses successfully identified dimers of 2-methylglyceric acid, a key oxidation product of methacrolein. The method involved a specific temperature program to ensure the separation of various organic species collected on the filters. acs.org

Table 4: Gas Chromatography Parameters for Dimer-Related Species Analysis

| Parameter | Method for Methacrolein Oxidation Products acs.org | Method for Acrolein rsc.org |

|---|---|---|

| Technique | GC-MS | TD-GC/MS |

| Carrier Gas | Helium (1.1 mL/min) | Not specified |

| Injector Temp. | 250 °C | Not applicable (TD) |

| Oven Program | 50°C (5 min), ramp 3°C/min to 200°C, hold 2 min, ramp 30°C/min to 310°C, hold 2 min | 30°C (6 min), ramp 1°C/min to 45°C, ramp 40°C/min to 240°C |

| MS Detection | Full Scan (m/z 50-650) | Scan Mode (m/z 20-450) |

Liquid Chromatography (LC) for Higher Molar Mass Dimeric Compounds in Atmospheric Samples

Liquid chromatography (LC) is the preferred technique for analyzing higher molar mass compounds, including oligomers of methacrolein, which have low volatility and are not amenable to GC analysis. acs.org LC is particularly valuable for characterizing secondary organic aerosol (SOA) formed in the atmosphere.

Studies of SOA from methacrolein photooxidation have used LC-MS to detect not only dimers but also trimers and longer oligomers. acs.org Similarly, ultra-performance liquid chromatography (UPLC) coupled with high-definition electrospray ionization mass spectrometry has been used to investigate the aqueous-phase reactions of methacrolein, successfully identifying various products and oligomers formed. researchgate.net

The complexity of atmospheric samples often requires the high resolving power of UPLC and the sensitive, specific detection of high-resolution mass spectrometry (HRMS). copernicus.org These techniques have been used to identify dozens of oxygenated products, including methacrolein derivatives, in smog chamber experiments and ambient aerosol samples, demonstrating the critical role of LC-based methods in atmospheric chemistry. copernicus.org

Table 5: Applications of Liquid Chromatography for Methacrolein-Related Compounds

| Technique | Application | Target Analytes |

|---|---|---|

| LC-MS | Analysis of SOA from methacrolein photooxidation | Dimers, trimers, and longer oligomers of methacrolein oxidation products. acs.org |

| UPLC-ESI-MS | Study of aqueous-phase reactions | Methacrolein reaction products and oligomers. researchgate.net |

| HPLC/UPLC-HRMS | Characterization of atmospheric aerosols | Complex mixtures of oxygenated organic compounds, including methacrolein derivatives. copernicus.org |

Theoretical and Computational Investigations of Methacrolein Dimer

Quantum Chemical Calculations for Molecular Structures and Energetics

Quantum chemical calculations provide foundational insights into the geometry and stability of molecules. For the methacrolein (B123484) dimer, these methods are crucial for understanding its fundamental properties.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of chemical systems due to its balance of accuracy and computational cost. rsc.orgnih.gov DFT calculations are employed to determine optimized geometries, electronic parameters, and vibrational spectra for various molecular systems, including dimers. mdpi.com For instance, studies on similar dimer systems often use the B3LYP functional with a 6-31G(d,p) basis set to determine stable conformations and associated electronic parameters. mdpi.com

In the context of methacrolein, DFT has been used to optimize the geometric structure of substances involved in its synthesis, employing methods like B3LYP/6-311 + G(d,p) for geometry optimization and M06-2X/def2-TZVP for single-point energy recalculations. nih.gov For complex energetic materials, the M06-2x/6-311++G(d,p) level of theory has been used for geometry optimization and frequency analysis, ensuring that the optimized structures correspond to local minima on the potential energy surface. researchgate.net Electronic structure calculations have also been fundamental in investigating the methacrolein dimer cation, which is a precursor to the protonated molecular ion. mst.edu These calculations help elucidate structure-activity relationships by providing data on molecular orbital energies, atomic charge distributions, and geometric configurations like bond lengths and angles. mdpi.com

Coupled Cluster Theory for High-Level Energy Predictions

Coupled Cluster (CC) theory, particularly with single, double, and perturbative triple excitations (CCSD(T)), represents a "gold standard" for high-accuracy energy calculations. nih.gov This method is often used to benchmark the energies of stationary points on a potential energy surface that have been identified by other methods like DFT. nih.gov

While specific CCSD(T) studies on the neutral this compound are not prominent in the surveyed literature, the methodology is well-established for other dimer systems. For example, in the study of the water dimer, CCSD(T) with large, augmented basis sets (e.g., aug-cc-pVXZ) was used to characterize ten stationary points, providing precise geometries and harmonic vibrational frequencies. nih.gov For the dimethyltetroxide system, CCSD(T)/CBS (Complete Basis Set) relative energies were compared against DFT results, and advanced composite methods like W2X and W3X-L were used to achieve even higher accuracy. nih.gov These approaches allow for a detailed understanding of the energetics, accounting for effects like core correlation and relativity, which is crucial for accurately describing intermolecular interactions. nih.gov

Potential Energy Surface Analysis for Reaction Pathways and Transitions

Potential Energy Surface (PES) analysis is essential for understanding reaction mechanisms, identifying stable isomers, and determining the transition states that connect them. acs.org The construction of a PES for a molecular system can be achieved using high-level ab initio calculations, such as MP2 or CCSD(T), for a large number of molecular geometries. rsc.orgacs.org

For the this compound cation, electronic structure calculations and potential energy scans have been employed to investigate the reaction pathway of intermolecular proton transfer (IMPT). mst.edu These scans along the C–H···O coordinate revealed that the IMPT process in the dimer cation is barrierless. mst.edu In analogous systems like the formic acid dimer, a full-dimensional ab initio neural network potential energy surface was constructed based on DLPNO-CCSD(T) calculations. acs.org This PES was then used to study the dynamics of double-proton-transfer processes. acs.org Similarly, molecular dynamics and quenching techniques have been used to scan the PES of dimers, allowing for the identification of multiple stable structures and the thermodynamic data associated with them. rsc.org

Molecular Dynamics Simulations and Electrostatic Potential Distribution Analysis

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecular systems, while electrostatic potential analysis offers insight into charge distribution and reactivity.

MD simulations can be used to explore the potential and free energy surfaces of dimers, revealing the most significantly populated structures at different temperatures. rsc.org Although specific MD simulations for the this compound were not found in the reviewed literature, the technique is valuable for understanding the dynamic equilibrium between different conformers.

The molecular electrostatic potential (ESP) is a powerful tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. acs.org The ESP maps are generated from DFT calculations and illustrate regions of positive and negative potential on the van der Waals surface of a molecule. nih.gov For the this compound, an ESP analysis would highlight the charge distribution related to its hydrogen-bonded structure. In the dimer cation, a weak C–H···O hydrogen bond is the site of a barrierless intermolecular proton transfer. mst.edu ESP analysis on related compounds has shown that positive potentials are often centered on specific atoms or functional groups, while negative potentials are distributed on others, such as nitro groups or carbonyl oxygens. researchgate.net This analysis is crucial for understanding intermolecular interactions and chemical reactivity. acs.org

Master Equation Studies for Unimolecular Reaction Dynamics of Relevant Methacrolein-Derived Intermediates

Master equation simulations are a powerful tool for studying the unimolecular reaction dynamics of intermediates under various temperature and pressure conditions. researchgate.netnih.gov While not focusing on the this compound itself, extensive research has been conducted on methacrolein oxide, a key Criegee intermediate derived from the ozonolysis of isoprene (B109036), for which methacrolein is a primary product. researchgate.netnih.gov

These simulations provide detailed insights into the kinetics of conformational changes and unimolecular decay pathways. researchgate.net For methacrolein oxide, the potential energy surface includes anti-to-syn and cis-to-trans conformational dynamics, as well as unimolecular reactions leading to the formation of dioxirane (B86890) and dioxole species. researchgate.netnih.gov The calculations often use structures and vibrational frequencies from DFT (e.g., B2PLYPD3) and high-level single-point energies from CCSD(T). researchgate.net

The studies show that the unimolecular lifetime of methacrolein oxide is determined by ring-closing reactions that are highly dependent on the conformer's structure (syn- vs. anti-). researchgate.net The conversion between syn- and anti-conformers is negligible under thermal conditions due to high energy barriers, effectively making them separate populations in kinetic simulations. researchgate.net In contrast, the cis- and trans-conformers of methacrolein oxide are in rapid equilibration. researchgate.net The decay rates are temperature-dependent, as shown in the table below for the decay of anti-conformers.

| Temperature (K) | Rate Constant (s⁻¹) |

|---|---|

| 288.8 | 3.9 |

| 298 | 9.7 |

| 310 | 29 |

Data sourced from Master Equation simulations of anti-conformers of methacrolein oxide decaying to form dioxirane structures. researchgate.net

Computational Modeling of Intermolecular Proton Transfer (IMPT) Mechanisms in this compound Cations

The intermolecular proton transfer (IMPT) within the this compound cation, [(MC)₂]•⁺, has been a subject of detailed computational investigation. mst.edu This process is significant as the dimer cation is the likely precursor of the protonated monomer, (MC)H⁺, observed in mass spectrometry experiments under supersonic cooling conditions. mst.edu

Electronic structure calculations have been pivotal in elucidating the mechanism. mst.edu Upon photoionization, the this compound forms a radical cation. Computational models show that the optimized structure of this dimer cation corresponds to a configuration where the aldehydic hydrogen from one monomer unit has completely transferred to the carbonyl oxygen of the adjacent monomer. mst.edu

Atmospheric Chemistry and Environmental Relevance of Methacrolein Dimer

Role in Secondary Organic Aerosol (SOA) Formation Processes

Methacrolein (B123484) is a crucial intermediate in the formation of SOA from isoprene (B109036), especially under high-NOx conditions. epa.govd-nb.info The photooxidation of methacrolein can lead to aerosol formation with a chemical composition similar to that of SOA from isoprene photooxidation, highlighting its central role. epa.gov

Dimerization and Oligomerization as Key Pathways in SOA Formation

Dimerization and oligomerization are recognized as important pathways for SOA formation from methacrolein and its oxidation products. nih.govcaltech.edu These processes increase the molecular weight and decrease the volatility of organic compounds, facilitating their partitioning into the particle phase. Under high-NOx conditions, the oxidation of methacrolein can produce polyesters with 2-methylglyceric acid as a primary monomeric unit. nih.gov These oligomers can constitute a notable fraction of the high-NOx SOA mass. nih.gov

A proposed mechanism involves the oxidation of methacrolein to methacryloylperoxynitrate (MPAN), which can then react with the hydroxyl radical (OH) to form hydroxymethyl-methyl-α-lactone (HMML). d-nb.infocopernicus.orgpnas.org HMML can interact with wet surfaces or the condensed phase of particles to form 2-methylglyceric acid and its oligomers. copernicus.org Evidence suggests that oligomerization can occur through various pathways, including peroxyhemiacetal and acyl hydroperoxide formation, aldol (B89426) and gem-diol reactions, and esterification. researchgate.net Oligomerization of 2-methylglyceric acid has been observed to be significant, with dimers and trimers, as well as co-oligomers, contributing substantially to SOA mass under NOx conditions. acs.org

Contribution to Atmospheric Aerosol Burden and Composition

Methacrolein-derived dimers and oligomers contribute to the atmospheric aerosol burden by forming low-volatility compounds that partition into the particle phase. nih.govoberlin.edu The formation of species like 2-methylglyceric acid and its oligomers, which retain the four-carbon backbone derived from methacrolein, adds to the complexity and mass of atmospheric aerosols. oberlin.edu These compounds have been observed in environmental chamber experiments and ambient observations. oberlin.edu Oligomerization leads to SOA growth due to the decreased volatility of these higher molecular weight constituents. oberlin.edu

Under high-NOx conditions, oligomers involving 2-methylglyceric acid can comprise a significant percentage of the SOA mass. nih.gov The presence of highly polar functional groups such as hydroxyl, nitrate (B79036), and sulfate (B86663) groups in these derivatives further decreases their volatility compared to methacrolein itself. oberlin.edu

Heterogeneous and Aqueous-Phase Chemistry Involving Methacrolein-Derived Dimers and Related Species

Heterogeneous and aqueous-phase reactions are critical for the formation and transformation of methacrolein-derived species, including dimers and oligomers, within atmospheric particles and cloud droplets.

Cloud Processing Effects on Dimer-Containing SOA Composition

Cloud processing, involving the dissolution of water-soluble organic gases into cloud water followed by aqueous-phase reactions, can lead to the formation of low-volatility compounds that remain in the particle phase upon droplet evaporation, contributing to aqueous-phase SOA (SOAaq). tandfonline.com Experimental studies simulating cloud condensation-evaporation cycles have investigated the impact on methacrolein-derived SOA. researchgate.netacs.org Aqueous-phase reactions of methacrolein with OH radicals under simulated cloud droplet conditions have shown the formation of high molecular weight multifunctional products. orgprints.orgresearchgate.net These products, containing hydroxyl, carbonyl, and carboxylic acid moieties, are believed to be responsible for the observed SOA formation during nebulization experiments. orgprints.org The formation of these high molecular weight products can involve radical pathways. orgprints.org

Studies indicate that cloud events can lead to the formation of metastable aqueous SOA from the dissolution of water-soluble VOCs via reversible reactions. acs.org While the composition of SOA from methacrolein photooxidation in the presence of clouds can show similarities to that formed under dry conditions, the presence of inorganic components in ambient aerosols can significantly influence the solubility and reactivity of organic compounds in the aqueous phase. acs.org For instance, methacrolein-derived SOA formation was observed to be suppressed in the presence of acidic sulfate seeds in some studies. researchgate.netacs.org Cloud processing can enhance the formation of small organic acids and lead to the enrichment of oligomers formed through OH-radical promoted reactions. acs.org

Aqueous-Phase Reaction Products and Their Atmospheric Fate

Methacrolein undergoes various reactions in the atmospheric aqueous phase, including oxidation by OH radicals, ozone, and potentially NO3 radicals. copernicus.orgcopernicus.org Studies of the aqueous-phase photooxidation of methacrolein have identified methylglyoxal (B44143), formaldehyde, hydroxyacetone (B41140), and acetic acid/acetate as main reaction products. researchgate.netcopernicus.org The reaction with OH radicals primarily proceeds via addition to the C=C double bond. researchgate.netcopernicus.org

Aqueous-phase ozonolysis of methacrolein can produce hydroxylmethyl hydroperoxide (HMHP), formaldehyde, and methylglyoxal in high molar yields. copernicus.org HMHP is unstable in the aqueous phase and can decompose into hydrogen peroxide (H2O2) and formaldehyde. copernicus.org These reactions can contribute significantly to the pool of oxidants in the aqueous phase. copernicus.org

The heterogeneous phase chemistry of intermediates like HMML, formed from methacrolein oxidation, is suggested as a route to the formation of 2-methylglyceric acid, a common component of organic aerosol derived from methacrolein. acs.org Oligomerization of 2-methylglyceric acid in the aqueous phase is also an important process contributing to SOA formation. acs.org

Atmospheric Degradation and Transformation Pathways of Methacrolein Dimer-Related Species

Methacrolein-derived species, including dimers and oligomers, undergo further atmospheric degradation and transformation. While specific degradation pathways for isolated methacrolein dimers are less extensively documented than those for the monomer, their incorporated structure within SOA implies degradation within the particle phase or after re-partitioning to the gas phase.

Gas-phase oxidation of methacrolein by OH radicals leads to the formation of peroxy radicals, which can undergo isomerization and decomposition, producing hydroxyacetone and regenerating OH radicals. researchgate.netacs.org This isomerization involves a 1,4-H-shift of the aldehydic hydrogen atom to the peroxy group. researchgate.netacs.org

The oxidation of methacryloylperoxynitrate (MPAN), a key intermediate from methacrolein oxidation under high-NOx conditions, by OH radicals can lead to the formation of HMML. copernicus.orgacs.org HMML can then decompose in the gas phase to hydroxyacetone or react in the condensed phase. copernicus.org

The Criegee intermediate methacrolein oxide (MACRO), formed from the ozonolysis of isoprene, is also relevant to the transformation of isoprene oxidation products. nih.gov MACRO can react with SO2, contributing to sulfuric acid formation, a precursor for aerosols. nih.gov Studies suggest that MACRO can have a longer atmospheric lifetime than previously thought, potentially increasing its impact on atmospheric chemistry. nih.gov

While detailed studies focusing solely on the degradation of isolated methacrolein dimers in the atmosphere are limited, the research on methacrolein-derived SOA indicates that these higher molecular weight compounds are subject to further chemical processing within the atmospheric environment, influencing their persistence and contribution to the aerosol burden.

Oxidation Reactions and Lactone Formation from Methacrolein Oxidation Products

The atmospheric oxidation of methacrolein is primarily initiated by reaction with the hydroxyl radical (OH) acs.orgcopernicus.org. This reaction can occur via addition to the carbon-carbon double bond or by hydrogen abstraction nih.govacs.orgacs.org. The addition of OH to methacrolein, followed by reaction with atmospheric oxygen (O2), leads to the formation of peroxy radicals acs.org.

Further reactions of these peroxy radicals can lead to various products. Two important compounds formed following the abstraction of a hydrogen atom from methacrolein by the OH radical are methacryloylperoxy nitrate (MPAN) and methacrylicperoxy acid (MPAA) nih.govacs.orgacs.org.

Research indicates that the oxidation of MPAN and MPAA by the hydroxyl radical can lead to the formation of lactones nih.govacs.orgacs.org. Specifically, the oxidation of MPAN is estimated to lead to the formation of hydroxymethyl-methyl-α-lactone (HMML) in high yield nih.govacs.orgacs.org. HMML production follows a low potential energy path from both MPAN and MPAA after the addition of OH, involving the elimination of NO3 and OH, respectively nih.govacs.orgacs.org.

The formation of HMML is considered a potential route to the formation of 2-methylglyceric acid (2-MGA), a common component of organic aerosol produced from the oxidation of methacrolein nih.govacs.orgacs.orgosti.govoberlin.edu. Studies exploring the formation of 2-MGA and its derivatives in secondary organic aerosol (SOA) strongly support the role of a lactone intermediate, such as HMML, as the origin of these species oberlin.edu.

Other oxidation products of methacrolein in the aqueous phase include methylglyoxal, formaldehyde, hydroxyacetone, and acetic acid copernicus.orgrsc.org. Aqueous-phase ozonolysis of methacrolein can also produce hydroxymethyl hydroperoxide (HMHP), formaldehyde, and methylglyoxal copernicus.org.

Table 1 summarizes some key oxidation products formed from methacrolein in the atmosphere:

| Compound | Formation Pathway | Relevance |

| MPAN | H-abstraction from Methacrolein by OH, followed by reaction with NOx nih.govacs.orgacs.org | Precursor to lactone formation nih.govacs.orgacs.org |

| MPAA | H-abstraction from Methacrolein by OH nih.govacs.orgacs.org | Precursor to lactone formation nih.govacs.orgacs.org |

| HMML (Lactone) | Oxidation of MPAN and MPAA by OH nih.govacs.orgacs.org | Potential precursor to 2-Methylglyceric acid and SOA nih.govacs.orgacs.orgosti.govoberlin.edu |

| 2-Methylglyceric acid | Formed from HMML nih.govacs.orgacs.orgosti.govoberlin.edu | Component of methacrolein-derived SOA nih.govacs.orgacs.orgosti.govoberlin.edu |

| Methylglyoxal | Aqueous-phase oxidation of Methacrolein copernicus.orgrsc.orgcopernicus.org | Atmospheric carbonyl compound copernicus.orgrsc.orgcopernicus.org |

| Hydroxyacetone | Aqueous-phase oxidation of Methacrolein copernicus.orgrsc.org | Atmospheric carbonyl compound copernicus.orgrsc.org |

Subsequent Reactions of Dimer Oxidation Products in the Atmosphere

The this compound, identified as 2,5-dimethyl-3,4-dihydropyran-2-carbaldehyde, has the molecular formula C8H12O2 nih.govthegoodscentscompany.comuni.lu. Its PubChem CID is 15977 nih.govthegoodscentscompany.comuni.lu.

While the atmospheric oxidation of methacrolein itself and the subsequent reactions of its primary oxidation products like MPAN and MPAA leading to lactones and SOA components are relatively well-studied, detailed information specifically on the atmospheric oxidation pathways of the this compound (CID 15977) and the subsequent reactions of the resulting oxidation products is less extensively documented in the provided search results.

One study mentions the formation of a tricyclic lactone from the oxidation product of this compound, suggesting that the dimer does undergo oxidation in some processes lookchem.com. Another study investigated proton transfer in the this compound upon nonresonant multiphoton ionization in the gas phase acs.org.

However, comprehensive data on the specific atmospheric oxidants reacting with the this compound (such as OH, O3, NO3), the yields of the resulting oxidation products, and the subsequent atmospheric fate of these dimer oxidation products (e.g., their partitioning to aerosol phase, further reactions, or degradation pathways) are not prominently featured in the search results.

The focus of much of the available research appears to be on the oxidation of methacrolein monomer and its direct oxidation products as precursors to SOA, rather than the atmospheric chemistry of the this compound (CID 15977) itself and the subsequent reactions of its oxidation products.

Table 2 provides basic information about the this compound:

| Property | Value | Source |

| Molecular Formula | C8H12O2 | nih.govuni.lu |

| Molar Mass | 140.18 g/mol (Computed) | nih.gov |

| PubChem CID | 15977 | nih.govthegoodscentscompany.comuni.lu |

| IUPAC Name | 2,5-dimethyl-3,4-dihydropyran-2-carbaldehyde | nih.govthegoodscentscompany.com |

Further research is needed to fully elucidate the atmospheric oxidation mechanisms of the this compound (CID 15977) and the subsequent reactions and environmental relevance of its oxidation products.

Reaction Kinetics and Mechanistic Insights into Methacrolein Dimer Chemistry

Kinetics of Methacrolein (B123484) Dimerization Processes

The dimerization of methacrolein can occur through Diels-Alder cycloaddition, forming cyclic dimers. Studies investigating the kinetics of methacrolein dimerization have employed techniques such as intramolecular 13C kinetic isotope effects to probe the reaction mechanism. These studies suggest that the dimerization proceeds through a mechanism involving the formation of new carbon-carbon bonds. nih.govnih.gov Trajectory studies have been used to accurately predict kinetic isotope effects, supporting a mechanism influenced by atomic motion and Newton's second law, rather than solely relying on zero-point energy or transition state recrossing. nih.govnih.gov The lowest-energy transition state for methacrolein dimerization has been found to possess C2 symmetry and is stabilized by "bis-pericyclic" character. nih.gov The rate of dimeric methacrolein formation can be influenced by reaction conditions, with shorter residence times in reactors leading to suppressed dimer formation in some industrial processes. google.com

Intramolecular Rearrangements and Fragmentation Dynamics of Methacrolein Dimer and its Cations

Intramolecular rearrangements of this compound have been observed. One notable example involves a rearrangement in a sealed tube. caltech.edu The dimerization of methacrolein yields a dimer that can undergo a reverse Diels-Alder reaction at a slightly higher activation energy than a Cope rearrangement. pdx.edu

The fragmentation dynamics of this compound and its cations have been investigated using techniques such as time-of-flight mass spectrometry following photoionization. researchgate.netillinois.edu Studies on the photoionization of hydrogen-bonded methacrolein dimers in the gas phase have shown the formation of both the intact dimer cation and protonated monomer ions. researchgate.netillinois.edu The protonated molecular ion [(MC)H+] is likely formed from the dimer cation [(MC)2].+ via intermolecular proton transfer (IMPT) and subsequent fragmentation. researchgate.netillinois.edu Electronic structure calculations support IMPT in the dimer cation as a key step for the formation of the protonated monomer. researchgate.netillinois.edu The photoionization process leading to the dimer cation and protonated monomer at a specific wavelength (532 nm) has been identified as a 4-photon absorption process. researchgate.netillinois.edu

Reaction Kinetics of Methacrolein Derivatives Leading to Dimer/Oligomer Formation in SOA

Methacrolein is a key intermediate in the formation of secondary organic aerosol (SOA) from isoprene (B109036) oxidation, particularly under high-NOx conditions. epa.govresearchgate.netnih.gov Methacrolein oxidation products, such as 2-methylglyceric acid (2-MG), are significant components of SOA. epa.govresearchgate.netacs.org Oligomerization of 2-methylglyceric acid plays an important role in SOA formation from isoprene photooxidation. copernicus.org Studies have identified dimers and trimers of 2-MG in SOA, often linked by ester linkages. researchgate.netacs.org The formation of these oligomers occurs in the particle phase following the gas-to-particle absorption of semi-volatile products. copernicus.org

The reaction kinetics of methacrolein derivatives, such as methacrolein oxide (MACR-oxide), a Criegee intermediate formed from isoprene ozonolysis, are also relevant to SOA formation. mdpi.comx-mol.netresearchgate.net MACR-oxide can react with organic acids like formic acid to form functionalized hydroperoxides, which can subsequently fragment. mdpi.comsemanticscholar.org

Another pathway involves the oxidation of methacryloylperoxynitrate (MPAN), a second-generation product of methacrolein oxidation under high-NOx conditions. researchgate.netnih.gov Photooxidation of MPAN has been shown to form SOA with a composition similar to that from methacrolein and isoprene photooxidation, including 2-MG and its oligoesters, demonstrating MPAN's role in high-NOx isoprene SOA formation. nih.gov

Atmospheric Reaction Rates and Lifetimes of Relevant Methacrolein-Derived Species and Intermediates

The atmospheric fate of methacrolein and its derived species is determined by their reaction rates with atmospheric oxidants and their unimolecular decay rates. Methacrolein itself has a tropospheric lifetime estimated to be between 6 and 10 hours, primarily due to reactions with OH, O3, and NO3. copernicus.org

Methacrolein oxide (MACR-oxide), a Criegee intermediate, exhibits conformer-dependent unimolecular decay rates. mdpi.comacs.org While some conformers decay rapidly (lifetimes < 1 ms), others have slower thermal decay rates (e.g., anti-MACR-oxide with a rate of approximately 10 s⁻¹ at 298 K), resulting in a relatively longer atmospheric lifetime compared to other Criegee intermediates. mdpi.comx-mol.netresearchgate.net The reaction of anti-MACR-oxide with water vapor is slow, with an effective rate coefficient of (9 ± 5) × 10⁻¹⁷ cm³ s⁻¹ at 298 K. x-mol.netresearchgate.netnih.gov However, it reacts rapidly with SO2, with a rate coefficient of (1.5 ± 0.4) × 10⁻¹⁰ cm³ s⁻¹ at 298 K, which is significantly faster than its reaction with water. x-mol.netresearchgate.netnih.gov This suggests that anti-MACR-oxide's impact on atmospheric SO2 oxidation can be substantial. x-mol.netresearchgate.netnih.gov

Peroxy radicals formed from the reaction of methacrolein with OH and O2 can undergo isomerization via a 1,4-H-shift of the aldehydic hydrogen. researchgate.net The inferred rate for this isomerization is approximately 0.5 ± 0.3 s⁻¹ at 296 K. researchgate.net This unimolecular reaction pathway can compete with reactions with NO and HO2 and can lead to the regeneration of OH radicals. researchgate.netcopernicus.org Simulations suggest that this isomerization and subsequent decomposition are significant fates for methacrolein hydroxy peroxy radicals in the atmosphere. researchgate.net

Reaction rates of methacrolein with atomic chlorine have also been determined. The rate constant for the reaction of Cl with methacrolein is approximately 3.3 × 10⁻¹⁰ cm³ molecule⁻¹ s⁻¹ at 298 K and 1.6 Torr, showing some pressure dependence. researchgate.net The reaction proceeds via both addition and abstraction pathways, with the aldehydic hydrogen abstraction having a branching ratio of about 12% at 297 K and atmospheric pressure. researchgate.net

The reaction rates of hydroxyalkylperoxy radicals derived from methacrolein with NO have been measured. The rate constant for the methacrolein-derived hydroxyalkylperoxy + NO reaction is approximately (0.93 ± 0.12) × 10⁻¹¹ cm³ molecule⁻¹ s⁻¹ at 100 Torr and 298 K. oberlin.edu

Data Table: Atmospheric Reaction Rates and Lifetimes

| Species/Reaction | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) or Lifetime | Temperature (K) | Pressure (Torr) | Notes | Source |

| Methacrolein + OH | - | 298 | 760 | Lifetime: 6-10 hours | copernicus.org |

| anti-MACR-oxide unimolecular decay | ~10 s⁻¹ | 298 | 760 | Equivalent rate coefficient | mdpi.com |

| anti-MACR-oxide + H₂O | (9 ± 5) × 10⁻¹⁷ | 298 | 300-500 | Effective rate coefficient | x-mol.netresearchgate.netnih.gov |

| anti-MACR-oxide + SO₂ | (1.5 ± 0.4) × 10⁻¹⁰ | 298 | 150-500 | x-mol.netresearchgate.netnih.gov | |

| Methacrolein hydroxy peroxy radical isomerization | ~0.5 ± 0.3 s⁻¹ | 296 | - | Inferred rate | researchgate.net |

| Methacrolein + Cl | 3.3 × 10⁻¹⁰ | 298 | 1.6 | Pressure dependent | researchgate.net |

| Methacrolein + Cl (overall) | 2.3 × 10⁻¹⁰ | 297 | 760 | Theoretical prediction | researchgate.net |

| Methacrolein-derived hydroxyalkylperoxy + NO | (0.93 ± 0.12) × 10⁻¹¹ | 298 | 100 | Overall rate constant | oberlin.edu |

Future Directions and Emerging Research Avenues

Development of Advanced Methodologies for In-Situ Methacrolein (B123484) Dimer Detection in Complex Matrices

The accurate detection and quantification of methacrolein dimer, particularly in complex matrices such as atmospheric aerosols or biological samples, remains a significant analytical challenge. Current research highlights the need for advanced methodologies capable of in-situ detection. Techniques combining chromatographic separation with sensitive and specific detectors, such as mass spectrometry, are powerful tools for characterizing complex samples and distinguishing isobaric compounds scispace.com. However, applying these methods for in-situ analysis in dynamic and complex environments requires further development. Emerging research avenues include the development of novel sensor technologies and sampling techniques that can provide real-time or near-real-time measurements of this compound concentrations without extensive sample preparation. The complexity of environmental samples necessitates methods that can effectively handle interfering compounds and provide sufficient sensitivity and selectivity for this compound. Solid-Phase Reactivity-Directed Extraction (SPREx) is an alternative approach being explored for the simultaneous extraction, identification, and prioritization of toxic electrophiles in complex water matrices, which could potentially be adapted or inspire methods for this compound detection acs.org. The development of techniques for direct detection of specific Criegee intermediates (CIs) in complex chemical mixtures is also an area of active research, which may offer insights into the in-situ detection of related atmospheric oxidation products like those leading to this compound formation researchgate.net.

Interdisciplinary Approaches to Atmospheric Modeling Incorporating Dimer Chemistry

Methacrolein is a crucial product of isoprene (B109036) oxidation, a major biogenic volatile organic compound, and its atmospheric chemistry significantly impacts air quality and climate through the formation of secondary organic aerosols (SOA) wikipedia.orgoberlin.edu. This compound and higher-order oligomers are components of this SOA nih.gov. Incorporating the complex chemistry of methacrolein dimerization and oligomerization into atmospheric models is a critical future direction to improve the accuracy of air quality predictions. Traditional air quality models often simplify or omit detailed particle-phase chemistry of isoprene oxidation products, leading to underpredictions of isoprene SOA formation d-nb.info. Research is ongoing to develop and refine chemical mechanisms used in atmospheric modeling to better account for the formation and fate of dimers and oligomers derived from methacrolein and other VOCs researchgate.netgu.se. Studies are investigating the formation of oligomers through different pathways, such as peroxyhemiacetal and acyl hydroperoxide formation, aldol (B89426) and gem-diol reactions, and esterification, and the influence of factors like precursor concentrations, SOA mass, relative humidity, and acidity on oligomer formation oberlin.edunih.gov. The impact of temperature on the role of Criegee intermediates and peroxy radicals in dimer formation is also being studied to improve atmospheric models copernicus.org. Integrating detailed laboratory findings on this compound and oligomer formation mechanisms and yields into regional and global atmospheric models through interdisciplinary collaboration between experimental chemists and atmospheric modelers is essential for a more comprehensive understanding of their atmospheric impact.

Exploration of Novel Synthetic Routes and Catalytic Applications for this compound

While this compound can be formed by the thermal dimerization of methacrolein, often as an impurity, the exploration of novel and controlled synthetic routes is an area of ongoing research google.comgoogleapis.com. Research into the synthesis of methacrolein itself is exploring catalytic aldol condensation reactions, which could potentially inform dimerization pathways mdpi.comresearchgate.netacs.org. Studies have investigated the dimerization of related compounds like isoprene using transition metal catalysts beilstein-journals.org. Organocatalytic approaches, such as those involving N-heterocyclic carbenes (NHCs), have been explored for the dimerization of Michael acceptors, including methacrolein, via conjugate addition mechanisms researchgate.net. These studies aim to achieve selective dimerization and potentially control the formation of specific dimer isomers. Beyond synthesis, the catalytic applications of this compound and its derivatives are being investigated. This compound has been explored as a reactant in oxidation processes to produce valuable chemicals like acetonylacetone and p-cresol (B1678582) using transition metal oxidation catalysts googleapis.com. Hydroxy derivatives of this compound have also been synthesized and identified as potentially useful compounds, for example, as cross-linking agents or in alkyd resin formulations google.com. Future research directions include developing more efficient and selective catalytic systems for methacrolein dimerization and exploring novel catalytic transformations and applications for this compound and its modified structures in various chemical processes.

Elucidation of Complex Oligomerization Pathways and Structures Beyond Simple Dimerization

The atmospheric oxidation of methacrolein can lead to the formation of not only the dimer but also a complex mixture of higher-order oligomers nih.govd-nb.info. Elucidating the detailed formation pathways and structural characteristics of these oligomers beyond simple dimerization is a significant research challenge. Oligomerization can occur through various mechanisms in the gas, aerosol, and aqueous phases, including radical reactions, esterification, and addition reactions nih.govd-nb.infocopernicus.org. Studies using mass spectrometry techniques have revealed the presence of long homologous series of oligomers derived from methacrolein and other isoprene oxidation products nih.gov. These oligomers can incorporate various functional groups and structural subunits, such as 2-methylglyceric acid oberlin.edunih.gov. Research is focused on identifying the specific intermediates and reaction steps involved in the formation of these complex oligomeric structures. Techniques like high-resolution mass spectrometry and NMR spectroscopy are crucial for characterizing the molecular composition and structure of these high molecular weight compounds d-nb.infocopernicus.org. Understanding the factors that influence the extent and nature of oligomerization, such as acidity, water content, and the presence of metal ions, is also an active area of investigation oberlin.edunsf.gov. Future research aims to develop a comprehensive understanding of the complex oligomerization networks initiated by methacrolein and their contribution to SOA formation and properties.

Q & A

Q. What are the established experimental protocols for synthesizing methacrolein dimer in laboratory settings?

this compound is typically synthesized via [3+2] cycloaddition or thermal dimerization. For example, thermal rearrangement of methacrolein under controlled temperature (e.g., 180°C) yields optically active dimers, with product distribution analyzed via kinetic studies (e.g., fractional yields of specific isomers) . Catalytic approaches, such as using Ru-based catalysts for cross-metathesis, can also generate intermediates for dimer formation, though yields may vary with reaction conditions (e.g., pH sensitivity) .

Q. Which analytical techniques are most effective for characterizing this compound structure and purity?

Key methods include:

- Gas Chromatography-Mass Spectrometry (GC-MS): To separate and identify isomers based on retention times and fragmentation patterns.

- Nuclear Magnetic Resonance (NMR): For structural elucidation, particularly ¹H and ¹³C NMR to distinguish regioisomers.

- Kinetic Analysis: Monitoring rearrangement rates via integrated rate equations for opposing first-order reactions .

Q. How do atmospheric conditions influence this compound stability and reactivity?

this compound degradation in the atmosphere is studied using chamber experiments (e.g., HELIOS facility) to simulate ozone interactions. Rate constants for ozonolysis and OH radical yields are measured under varying conditions (e.g., presence of scavengers like cyclohexane) . Competing pathways, such as NO₃ radical reactions, are quantified using time-resolved spectroscopic methods .

Advanced Research Questions

Q. How can computational methods resolve contradictions in regioselectivity data for this compound formation?

Density Functional Theory (DFT) at the B3LYP/6-31G(d) level predicts regioselectivity by analyzing global and local electrophilicity indices. For instance, methacrolein acts as an electrophile in cycloadditions, with solvent effects (e.g., dichloromethane) modulating transition-state energies . Discrepancies between experimental and theoretical data are reconciled by validating computational models against kinetic isotope effects or isotopic labeling experiments .

Q. What methodologies address discrepancies in reported rate constants for this compound ozonolysis?

Cross-validation using multiple techniques is critical:

- Environmental Chamber Replication: Repeat experiments under standardized conditions (e.g., 298 K, 1 atm) to isolate variables like humidity.

- Sensitivity Analysis: Adjust parameters in mechanisms (e.g., SAPRC-07) to identify error sources in product yield calculations (e.g., formaldehyde vs. acrolein pathways) .

- Peer-Review Benchmarking: Compare results with published datasets (e.g., Atmospheric Chemistry and Physics rate coefficients) to establish consensus values .

Q. How can catalytic systems be optimized for this compound functionalization (e.g., oxidative esterification)?

Advanced strategies include:

- Interface Engineering: Designing Auδ⁻-OV-Zr³⁺ interfaces to enhance C–H bond activation, as demonstrated in methyl methacrylate synthesis. Key metrics include turnover frequency (TOF) and activation energy calculations via Arrhenius plots .

- In Situ Spectroscopy: Using operando FTIR or XAS to monitor active sites during reaction progression.

- High-Throughput Screening: Testing combinatorial libraries of mixed oxide supports (e.g., Mg-Al) to optimize gold nanoparticle dispersion and stability .

Q. What thermodynamic parameters govern this compound rearrangement, and how are they experimentally determined?

Isothermal reaction calorimetry quantifies enthalpy changes (ΔH), while van’t Hoff plots of equilibrium constants provide ΔG and ΔS. For example, optically active dimers exhibit distinct activation energies (e.g., 48.5% yield of isomer XIII at 180°C), requiring precise control of reaction quench times to minimize decomposition .

Methodological Guidelines

- Experimental Design: Use factorial designs to test temperature, catalyst loading, and solvent effects. Pre-test surveys (e.g., pilot kinetic runs) reduce bias .

- Data Validation: Apply statistical tools (e.g., ANOVA) to assess reproducibility, particularly for low-yield reactions .

- Literature Synthesis: Leverage academic databases (e.g., Academic Search Complete) with Boolean operators (e.g., "this compound AND DFT") to filter high-impact studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.